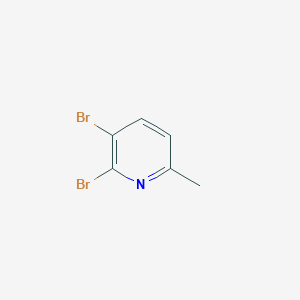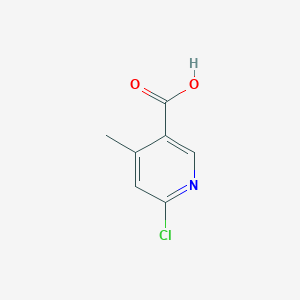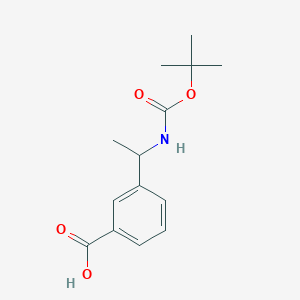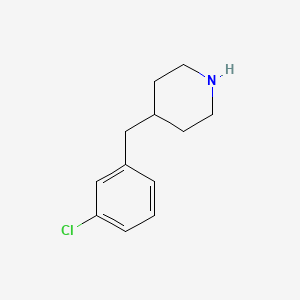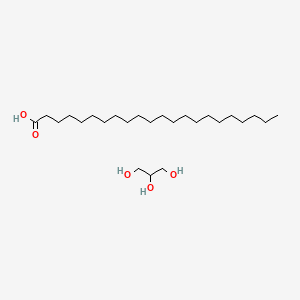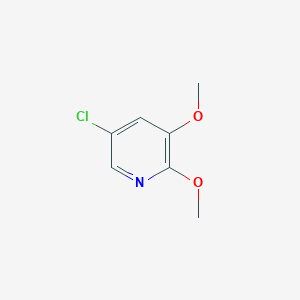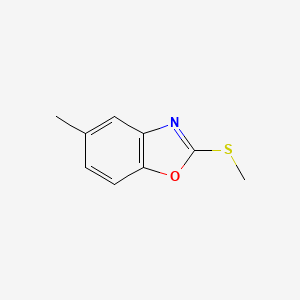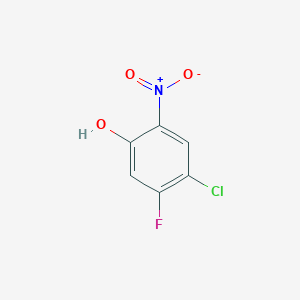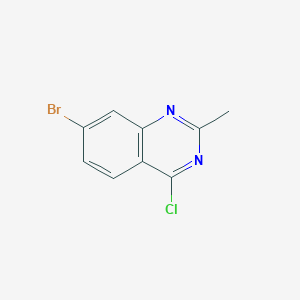
7-Bromo-4-chloro-2-methylquinazoline
概要
説明
7-Bromo-4-chloro-2-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-2-methylquinazoline consists of a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The InChI key for this compound is UQGLZUPLSAZMLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-2-methylquinazoline is a yellow powder . The storage temperature is typically room temperature .科学的研究の応用
Catalysis in Synthesis
7-Bromo-4-chloro-2-methylquinazoline and its derivatives play a critical role in catalysis, particularly in the synthesis of other complex molecules. For example, a study by Kefayati, Asghari, and Khanjanian (2012) highlights the use of a Bronsted acidic ionic liquid in conjunction with a catalyst for the efficient and reusable synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Intermediate in Anti-Cancer Drug Synthesis
A key application of 7-Bromo-4-chloro-2-methylquinazoline is as an intermediate in the synthesis of certain anti-cancer drugs. Cao Sheng-li's research in 2004 describes the use of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a crucial intermediate for thymidylate synthase-inhibiting anti-cancer drugs (Cao Sheng-li, 2004).
Tyrosine Kinase Inhibition
Another significant application is in the inhibition of tyrosine kinase activity. A study by Bridges et al. (1996) examines the structure-activity relationships of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline analogues, potent inhibitors of the epidermal growth factor receptor's tyrosine kinase activity (Bridges et al., 1996).
Fluorescent Brightening Agents
The potential use of 7-Bromo-4-chloro-2-methylquinazoline derivatives as fluorescent brightening agents is explored in research by Rangnekar and Shenoy (1987). They studied the synthesis of various quinolines and their application in brightening agents (Rangnekar & Shenoy, 1987).
Safety And Hazards
The compound has been classified under GHS07 for safety, with the signal word being "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
将来の方向性
While specific future directions for 7-Bromo-4-chloro-2-methylquinazoline are not available, the diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
特性
IUPAC Name |
7-bromo-4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLZUPLSAZMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623831 | |
| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-2-methylquinazoline | |
CAS RN |
403850-84-0 | |
| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

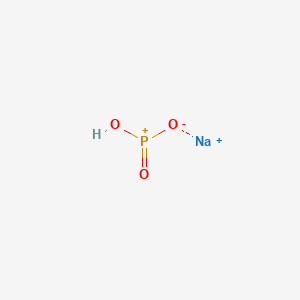
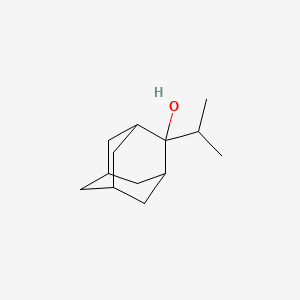
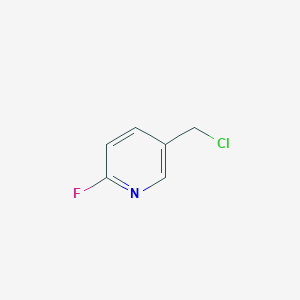
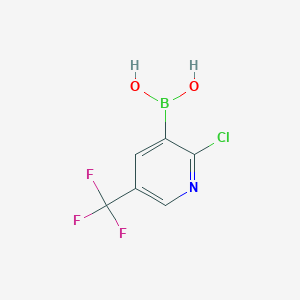
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)
